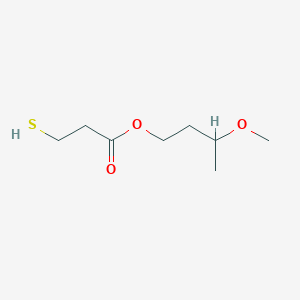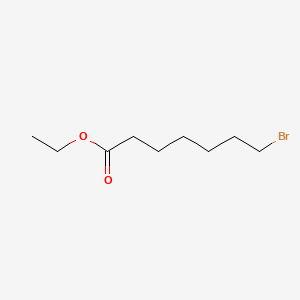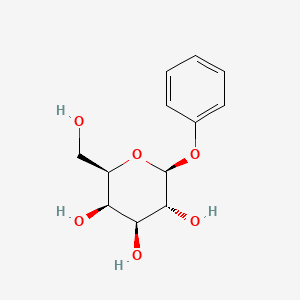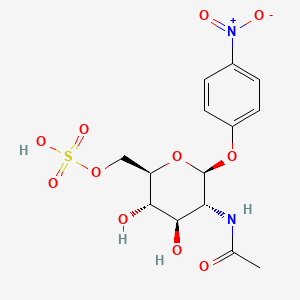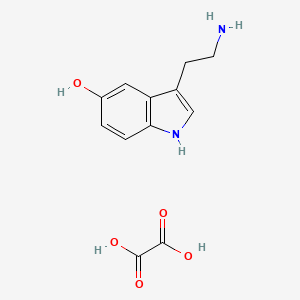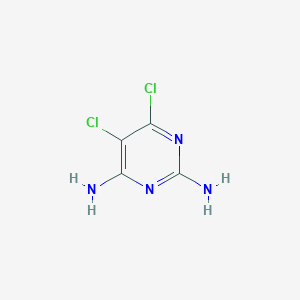
5,6-二氯嘧啶-2,4-二胺
描述
5,6-Dichloropyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C4H4Cl2N4 and its molecular weight is 179 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6-Dichloropyrimidine-2,4-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6-Dichloropyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloropyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药对照品
5,6-二氯嘧啶-2,4-二胺: 在药物研究中用作对照品 。它对于分析方法开发、方法验证(AMV)和质量控制(QC)应用至关重要。该化合物有助于确保药品符合监管指南的规定。
喹唑啉酮类化合物合成
这种化学物质是合成喹唑啉酮类化合物的先驱物质 。这些化合物具有重要意义,因为它们充当磷脂酰肌醇 3 激酶的抑制剂,磷脂酰肌醇 3 激酶是参与细胞生长和增殖的酶,使其在癌症研究中具有价值。
分析化学
在分析化学中,5,6-二氯嘧啶-2,4-二胺 用于其符合监管指南的详细表征数据 。其性质对于准确分析化学物质及其相互作用至关重要。
材料科学
该化合物的独特化学性质使其适合在材料科学研究中创建功能性材料。它用于开发在各个行业具有潜在应用的新材料。
农药研究
5,6-二氯嘧啶-2,4-二胺: 也应用于农药领域。其衍生物可用于开发新的杀虫剂或除草剂,有助于提高农业生产力和病虫害管理。
药物开发
它在药物开发的早期阶段发挥作用 。它在激酶抑制剂制备中的应用对于开发针对癌症等疾病的靶向疗法尤其重要。
化学合成
作为试剂,5,6-二氯嘧啶-2,4-二胺 参与各种化学合成过程 。它用于创建二取代嘧啶,这些嘧啶在药物化学中具有价值。
生物化学研究
最后,这种化合物在生物化学研究中对于研究酶抑制和信号通路具有重要意义 。它有助于了解疾病的分子机制以及治疗策略的开发。
作用机制
Target of Action
It is known that this compound is used in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors . Phosphatidylinositol 3-kinases play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Mode of Action
It is known that the compound undergoes aromatic nucleophilic substitution reaction products . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Biochemical Pathways
Given its use in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors , it can be inferred that it may affect pathways related to cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Result of Action
Given its use in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors , it can be inferred that it may have effects on cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
生化分析
Biochemical Properties
5,6-Dichloropyrimidine-2,4-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of phosphatidylinositol 3-kinase. This enzyme is crucial in various cellular processes, including cell growth, proliferation, differentiation, motility, and survival. By inhibiting phosphatidylinositol 3-kinase, 5,6-Dichloropyrimidine-2,4-diamine can modulate these processes, making it a valuable tool in studying cellular signaling pathways and developing therapeutic agents .
Cellular Effects
The effects of 5,6-Dichloropyrimidine-2,4-diamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving phosphatidylinositol 3-kinase. This modulation can lead to changes in gene expression and cellular metabolism, affecting cell growth, proliferation, and survival. The compound’s ability to inhibit phosphatidylinositol 3-kinase makes it a potential candidate for cancer research, as this pathway is often dysregulated in cancer cells .
Molecular Mechanism
At the molecular level, 5,6-Dichloropyrimidine-2,4-diamine exerts its effects primarily through the inhibition of phosphatidylinositol 3-kinase. This inhibition occurs via binding interactions with the enzyme, preventing its activation and subsequent signaling. The compound’s structure allows it to fit into the active site of phosphatidylinositol 3-kinase, blocking its activity and leading to downstream effects on cellular processes. Additionally, 5,6-Dichloropyrimidine-2,4-diamine may influence gene expression by altering the activity of transcription factors regulated by phosphatidylinositol 3-kinase signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dichloropyrimidine-2,4-diamine can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 5,6-Dichloropyrimidine-2,4-diamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of phosphatidylinositol 3-kinase, resulting in prolonged effects on cell growth and survival .
Dosage Effects in Animal Models
The effects of 5,6-Dichloropyrimidine-2,4-diamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphatidylinositol 3-kinase without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve significant inhibition of phosphatidylinositol 3-kinase .
Metabolic Pathways
5,6-Dichloropyrimidine-2,4-diamine is involved in metabolic pathways related to its role as a phosphatidylinositol 3-kinase inhibitor. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. By inhibiting phosphatidylinositol 3-kinase, 5,6-Dichloropyrimidine-2,4-diamine can alter the balance of metabolites and influence cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, 5,6-Dichloropyrimidine-2,4-diamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on phosphatidylinositol 3-kinase. The distribution of 5,6-Dichloropyrimidine-2,4-diamine within tissues is crucial for its efficacy, as it must reach sufficient concentrations at target sites to be effective .
Subcellular Localization
The subcellular localization of 5,6-Dichloropyrimidine-2,4-diamine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with phosphatidylinositol 3-kinase. Targeting signals and post-translational modifications may play a role in directing 5,6-Dichloropyrimidine-2,4-diamine to these locations, ensuring its effective inhibition of the enzyme and subsequent modulation of cellular processes .
属性
IUPAC Name |
5,6-dichloropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNTZVJAJKGYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323206 | |
| Record name | 5,6-dichloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89033-89-6 | |
| Record name | 5,6-Dichloro-2,4-pyrimidinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089033896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC403355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-dichloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DICHLORO-2,4-PYRIMIDINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4VP7H2FAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




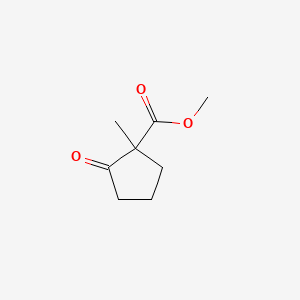
![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)
